The presence of a fluorine atom makes 1,2-Dichloro-4-fluoro-5-nitrobenzene a potential reactant in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by another functional group. PubChem, National Institutes of Health
The nitro group (NO2) is a common functional group in many biologically active molecules and pharmaceuticals. Research on nitroaromatic compounds explores their potential applications in various fields, including medicine and materials science. Wikipedia, Nitroaromatic compounds:
1,2-Dichloro-4-fluoro-5-nitrobenzene is an organic compound with the molecular formula CHClFNO. It appears as a pale yellow solid and is structurally characterized by the presence of two chlorine atoms, one fluorine atom, and one nitro group attached to a benzene ring. This compound is a derivative of 1,2-dichlorobenzene, where one hydrogen atom is replaced by a nitro functional group and another by a fluorine atom. It serves as an important intermediate in the synthesis of various agrochemicals and pharmaceuticals .
Information regarding the mechanism of action for 1,2-Dichloro-4-fluoro-5-nitrobenzene is not available in scientific literature.
The biological activity of 1,2-dichloro-4-fluoro-5-nitrobenzene has been studied primarily concerning its toxicity:
1,2-Dichloro-4-fluoro-5-nitrobenzene can be synthesized through various methods:
The primary applications of 1,2-dichloro-4-fluoro-5-nitrobenzene include:
Interaction studies have focused on the environmental fate and transport of 1,2-dichloro-4-fluoro-5-nitrobenzene:
Several compounds share structural similarities with 1,2-dichloro-4-fluoro-5-nitrobenzene. Here are some notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1,2-Dichlorobenzene | Two chlorine atoms on benzene | Common solvent; less toxic than its derivatives |
4-Fluoronitrobenzene | One fluorine and one nitro group | Used in dye synthesis; lacks chlorinated substituents |
1-Chloro-4-nitrobenzene | One chlorine and one nitro group | Precursor for dyes; less reactive than dichlorinated versions |
3-Nitrochlorobenzene | One chlorine and one nitro group at different positions | Different reactivity profile due to substitution pattern |
The uniqueness of 1,2-dichloro-4-fluoro-5-nitrobenzene lies in its specific combination of halogenated functionalities that provide distinct reactivity patterns suitable for targeted chemical syntheses.
Irritant